molecular formula C8H5BrF2O B2419473 3-Bromo-2,6-difluoro-5-methylbenzaldehyde CAS No. 1781530-36-6

3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Cat. No.: B2419473
CAS No.: 1781530-36-6
M. Wt: 235.028
InChI Key: JHVYUGMBBBJFFC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is characterized by the presence of bromine, fluorine, and a formyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-2,6-difluoro-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of 5-methylbenzaldehyde. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde depends on its specific applicationThe bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, leading to specific biological or chemical effects .

Comparison with Similar Compounds

Comparison: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is unique due to the specific positions of the bromine, fluorine, and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

IUPAC Name

3-bromo-2,6-difluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVYUGMBBBJFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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